Mecoprop-2-ethylhexyl ester
Overview
Description
Mecoprop-2-ethylhexyl ester is an organic compound with the molecular formula C18H27ClO3. It is commonly used as an active ingredient in herbicides due to its effectiveness in controlling broadleaf weeds. The compound is characterized by the presence of a 4-chloro-2-methylphenoxy group attached to a propanoate ester, which is further linked to a 2-ethylhexyl chain .
Mechanism of Action
Target of Action
It is commonly used as a pesticide, suggesting that its targets are likely pests such as insects and weeds .
Mode of Action
As a pesticide, it is likely to interfere with the biological processes of the pests, leading to their elimination .
Biochemical Pathways
Given its use as a pesticide, it is plausible that it disrupts essential biochemical pathways in pests, resulting in their death .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
As a pesticide, it is expected to cause detrimental effects at the molecular and cellular level in pests, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate involves several steps:
Formation of Sodium Chloroacetate: Chloroacetic acid is reacted with caustic soda to form sodium chloroacetate.
Formation of Sodium o-Cresolate: Ortho-cresol is reacted with caustic soda to form sodium o-cresolate.
Formation of 2-Methyl Sodium Phenoxyacetate: Sodium chloroacetate is added to sodium o-cresolate to form 2-methyl sodium phenoxyacetate.
Chlorination: The reaction mixture is transferred to a chlorination vessel, where hydrochloric acid is added to form 2-methyl phenoxy acetic acid crystals.
Industrial Production Methods
The industrial production of 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate follows similar steps as the synthetic route but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mecoprop-2-ethylhexyl ester undergoes various chemical reactions, including:
Esterification: Formation of the ester bond during synthesis.
Hydrolysis: Breakdown of the ester bond in the presence of water or acidic/basic conditions.
Substitution: Replacement of the chlorine atom with other functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Isooctyl alcohol and concentrated sulfuric acid.
Hydrolysis: Water, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Produces 4-chloro-2-methylphenoxyacetic acid and 2-ethylhexanol.
Substitution: Produces derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Mecoprop-2-ethylhexyl ester is widely used in scientific research due to its herbicidal properties. It is employed in:
Agricultural Chemistry: As an active ingredient in herbicides for controlling broadleaf weeds.
Environmental Studies: To study the impact of herbicides on ecosystems and develop strategies for sustainable agriculture.
Biological Research: To investigate the effects of herbicides on plant physiology and biochemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate
- 2-Methyl-4-chlorophenoxyacetic acid
- Mecoprop-2-ethylhexyl ester
Uniqueness
This compound stands out due to its specific structural configuration, which enhances its herbicidal activity and selectivity. Compared to similar compounds, it offers improved efficacy in controlling a wide range of broadleaf weeds while minimizing damage to crops .
Properties
IUPAC Name |
2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-5-7-8-15(6-2)12-21-18(20)14(4)22-17-10-9-16(19)11-13(17)3/h9-11,14-15H,5-8,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKQOOQEPXMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992016 | |
Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71526-69-7 | |
Record name | Mecoprop 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71526-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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